マラバリコーンB

概要

説明

- その経口活性 は、α-グルコシダーゼ阻害剤 としての特性を示し、IC50 (半数阻害濃度)は63.7 µM です .

- 酵素阻害剤としての役割に加えて、マラバリコンBは、抗癌 、抗菌 、抗酸化 、抗糖尿病 などの幅広い生物活性も示します。

科学的研究の応用

化学: マラバリコンBは、新規α-グルコシダーゼ阻害剤を開発するためのリード化合物として役立ちます。

生物学: その抗菌特性は、微生物耐性メカニズムの研究に関連しています。

医学: 抗糖尿病療法および癌治療におけるその可能性を調査する研究が行われています。

産業: 機能性食品、ニュートラシューティカル、医薬品における応用の調査価値があります。

生化学分析

Biochemical Properties

Malabaricone B plays a crucial role in various biochemical reactions. It is known to inhibit sphingomyelin synthase 1 and 2 with IC50 values of 3.5 and 2.5 µM, respectively, in fibroblast cell lysates . Additionally, Malabaricone B exhibits antimicrobial activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus durans, as well as fungal strains like Candida albicans . The compound interacts with enzymes and proteins involved in these pathways, leading to its diverse biological effects.

Cellular Effects

Malabaricone B has profound effects on various cell types and cellular processes. It induces cytotoxicity in cancer cell lines such as A549 (lung cancer), A375 (malignant melanoma), and Jurkat (T cell leukemia) without affecting non-cancerous cells like INT407 (intestinal), HEK293 (kidney), and WI-38 (lung fibroblast) cells . The compound increases intracellular reactive oxygen species (ROS) levels, leading to apoptosis in A549 cells . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of Malabaricone B involves several key interactions at the molecular level. It triggers the mitochondrial apoptotic pathway by increasing BAX levels and decreasing BCL-2 and BCL-XL levels in A549 cells . This leads to the release of cytochrome c and activation of caspase-9 and caspase-3, culminating in apoptosis . Malabaricone B also inhibits sphingomyelin synthase, affecting sphingolipid metabolism and contributing to its antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malabaricone B have been observed to change over time. The compound exhibits stability and retains its biological activity for extended periods. In vitro studies have shown that Malabaricone B maintains its cytotoxic effects on cancer cells and antimicrobial activity against pathogens over time . Long-term studies indicate that the compound does not degrade rapidly and continues to exert its effects on cellular function.

Dosage Effects in Animal Models

The effects of Malabaricone B vary with different dosages in animal models. In a mouse model of indomethacin-induced gastric ulcer, Malabaricone B at doses of 10, 15, and 20 mg/kg reduced stomach ulceration . Higher doses of the compound have been associated with increased efficacy in reducing bacterial infections and tumor growth in animal models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

Metabolic Pathways

Malabaricone B is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It inhibits sphingomyelin synthase, affecting the synthesis of sphingomyelin and other sphingolipids . This inhibition leads to alterations in metabolic flux and metabolite levels, contributing to the compound’s antimicrobial and anticancer properties.

Transport and Distribution

Within cells and tissues, Malabaricone B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with cellular membranes and other biomolecules, affecting its overall bioavailability and efficacy.

Subcellular Localization

Malabaricone B exhibits specific subcellular localization, which is crucial for its activity and function. The compound targets mitochondria, where it induces mitochondrial damage and triggers the apoptotic pathway . This localization is facilitated by targeting signals and post-translational modifications that direct Malabaricone B to the mitochondria, enhancing its cytotoxic effects on cancer cells.

準備方法

合成ルート: マラバリコンBの具体的な合成ルートは広く文書化されていません。これは、特定の植物に自然に存在しています。

工業生産: その自然発生のため、工業規模の生産方法は確立されていません。

化学反応の分析

反応性: マラバリコンBは、、 、 など、さまざまな反応を起こします。

一般的な試薬と条件: 詳細な試薬と条件は不足していますが、さらなる研究でこれらの側面を探求することができます。

主要な生成物: これらの反応から生じる主要な生成物は、具体的な反応の種類によって異なります。

類似化合物との比較

独自性: マラバリコンBの独自の特徴は、その自然由来、α-グルコシダーゼ阻害、多様な生物活性にあります。

類似化合物: マラバリコンBは際立っていますが、同じクラスには他のジアリールノナンノイドやフェニルアシルフェノールが存在します。

特性

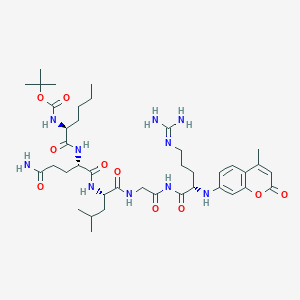

IUPAC Name |

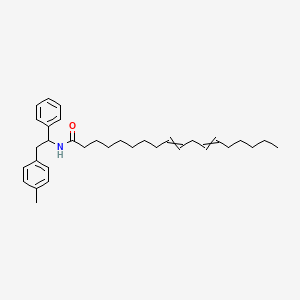

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)

![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)